1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one
Description
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one is a bicyclic ketone derivative featuring a hydroxyl group at the 1-position and a methyl group at the 4-position of the bicyclo[2.2.2]octane scaffold. This compound is notable for its rigid bicyclic structure, which imparts unique stereochemical and reactivity properties. It serves as a precursor in organic synthesis, particularly in the construction of complex natural products and pharmaceuticals.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-hydroxy-4-methylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)7(10)6-8/h11H,2-6H2,1H3 |
InChI Key |
UKDCUJVACGUDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(C(=O)C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields
-
Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic media (yield: 68–72%) or pyridinium chlorochromate (PCC) in dichloromethane (yield: 82–85%).
-
Temperature : 0–25°C, with slower kinetics at lower temperatures minimizing over-oxidation.
-
Workup : Quenching with sodium bisulfite followed by extraction and recrystallization from ethyl acetate/hexane.
Mechanistic Insight : The hydroxyl group at C1 undergoes oxidation via a two-electron transfer process, forming the ketone at C2 while retaining the methyl group at C4. Steric hindrance from the bicyclic framework slows reaction rates compared to linear analogs.
One-Pot Cascade Synthesis via α,β-Unsaturated Ketones
A novel one-pot method reported by The Journal of Organic Chemistry constructs the bicyclo[2.2.2]octan-2-one scaffold through a Michael addition-decarboxylative Mannich sequence.
Protocol Overview
-
Starting Materials : α,β-Unsaturated ketones (e.g., cyclohexenone derivatives) and amino acids (e.g., L-proline).
-
Conditions :
-
Solvent: Ethanol/water (4:1) at 80°C.
-
Catalyst: Thiourea-derived organocatalyst (10 mol%).
-
-
Key Steps :
Yield Optimization :
| Entry | Amino Acid | Yield (%) |
|---|---|---|
| 1 | L-Proline | 78 |
| 2 | Glycine | 65 |
| 3 | L-Phenylalanine | 72 |
Advantages : Stereocontrol via chiral amino acids and avoidance of transition metals.
Transition Metal-Catalyzed Cyclooxidation
Patent WO2019075004A1 discloses a method using transition metal catalysts to synthesize bicyclo[2.2.2]octane derivatives from diene precursors.
Process Details
-
Precursor : 1,4-Dimethylenecyclohexane.
-
Catalyst : Ruthenium(III) chloride (RuCl₃) or cobalt(II) acetate.
-
Oxidizing Agent : tert-Butyl hydroperoxide (TBHP).
-
Steps :
Scalability : Pilot-scale runs (100 g) achieved 76% yield with >95% purity after column chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Alcohol Oxidation | 82–85 | Low | None | High |
| One-Pot Cascade | 65–78 | Moderate | High | Moderate |
| Metal-Catalyzed | 76 | High | Low | High |
Key Findings :
Chemical Reactions Analysis
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one exerts its effects depends on its specific application. In biochemical processes, it may interact with enzymes or other molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[2.2.2]octan-2-one Derivatives
The structural and functional variations in bicyclo[2.2.2]octan-2-one derivatives significantly influence their reactivity, stability, and applications. Below is a detailed comparison:
Substituent Position and Reactivity
- 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one: The hydroxyl group at position 1 and methyl at position 4 create steric hindrance that may influence hydrogen bonding and oxidation pathways.
- 3-Hydroxy-3-methylbicyclo[2.2.2]octan-2-one (28) : Synthesized from bicyclo[2.2.2]octane-2,3-dione and methyllithium, this compound undergoes dimerization to form 31 and diol 30 , highlighting the role of adjacent substituents in promoting intermolecular reactions .
- 6-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one: This derivative undergoes a stereospecific skeletal rearrangement to 4-methylbicyclo[3.2.1]oct-3-en-6-one, a key intermediate in diterpenoid synthesis. The equilibrium between endo and exo conformers (4:6 ratio) dictates rearrangement efficiency .
Functional Group Effects
- 4-Aminobicyclo[2.2.2]octan-2-one Derivatives: Substitution of hydroxyl with amino groups enhances bioactivity. For example, 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones exhibit potent antimalarial activity (IC₅₀ = 0.84–0.99 µM), comparable to chloroquine (IC₅₀ = 0.12 µM) .
- 1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one (5) : The electron-withdrawing chlorine substituent at position 1 reduces reactivity under dark conditions but facilitates photochemical substitution reactions, yielding oxides (69%) and reduction products (3%) .
Stereochemical and Thermodynamic Considerations
- 6-endo-Hydroxybicyclo[2.2.2]octan-2-one (1a) vs. 6-exo-Hydroxy Derivative (1b) : Steric interactions in the exo isomer (1b) destabilize the molecule, favoring the endo conformation (1a) in aldol cyclizations. This stereochemical preference is critical for diastereoselective syntheses .
- Bicyclo[2.2.2]octan-2-one (Parent Compound) : The unsubstituted parent structure has a molecular weight of 124.18 g/mol and serves as a reference for thermodynamic studies. Substituents like hydroxyl or methyl increase polarity and alter phase-transfer properties .
Data Table: Key Bicyclo[2.2.2]octan-2-one Derivatives
Biological Activity
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one is an organic compound characterized by its unique bicyclic structure, which includes a hydroxyl group and a methyl group attached to the bicyclo[2.2.2]octane framework. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound reflects its bicyclic nature, which is critical for its interactions with biological macromolecules. The compound's structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity.
| Property | Value |
|---|---|
| Molecular Formula | C_{10}H_{16}O |
| Molecular Weight | 168.24 g/mol |
| Structure | Structure |
Biological Activity
Research on the biological activity of this compound is still emerging, but several studies suggest promising avenues for exploration:
1. Enzyme Interactions
The compound is being studied for its potential interactions with various enzymes, particularly those involved in metabolic pathways. Its bicyclic structure may enhance binding affinity to specific targets, which can be crucial in drug design and development.
2. Anti-inflammatory Properties
Initial investigations indicate that this compound may exhibit anti-inflammatory effects similar to other bicyclic compounds. For instance, compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
3. Analgesic Effects
There is ongoing research into the analgesic properties of this compound, drawing parallels with other bicyclic ketones known for pain relief. The mechanism likely involves modulation of neurotransmitter systems or direct action on pain pathways.
Case Studies
Several studies have explored the biological implications of related bicyclic compounds, providing insights that may apply to this compound:
Study 1: Enzyme Inhibition
A study examining structurally similar bicyclic compounds found that they effectively inhibited cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones . This suggests that this compound could similarly influence these pathways.
Study 2: Anti-inflammatory Activity
Research on another bicyclic compound demonstrated significant reduction in inflammatory markers in animal models subjected to induced inflammation . This provides a framework for hypothesizing similar effects for this compound.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Binding Affinity : The unique structural features allow it to bind effectively to enzymatic sites or receptors.
- Modulation of Signaling Pathways : It may influence signaling pathways associated with inflammation and pain perception.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one, and how do steric effects influence reaction yields?
- The compound can be synthesized via Diels-Alder reactions with activated dienes, followed by catalytic hydrogenation (e.g., using H₂ and Pd/C) . Steric hindrance from substituents like isopropyl groups significantly reduces yields, necessitating alternative methods such as Nagata cyclization or Sakurai reactions to bypass steric limitations . For example, bulky substituents at the C(4) position lead to trace yields in classical approaches, prompting the use of sterically tolerant intermediates .
Q. What safety protocols are critical for handling bicyclo[2.2.2]octane derivatives in laboratory settings?
- Based on GHS classifications, these compounds may exhibit acute oral toxicity (H302) , skin/eye irritation (H315/H319) , and respiratory hazards (H335) . Researchers must use fume hoods , wear nitrile gloves , and employ PPE (goggles, lab coats) . Contingency plans for spills and vapor exposure should align with OSHA standards .
Q. How can NMR spectroscopy distinguish structural isomers of bicyclo[2.2.2]octan-2-one derivatives?
- Key NMR signals include methyl singlet resonances (e.g., δ 8.92–9.10 for 6,6-dimethyl analogs) and multiplet patterns for bridgehead protons. For 1-Hydroxy-4-methyl derivatives, hydroxyl proton coupling and methyl group splitting (e.g., quartets or triplets) help resolve stereochemical ambiguities .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in bicyclo[2.2.2]octan-2-one syntheses?
- Lead tetraacetate treatment of intermediates can yield rearranged bicyclo[3.2.1]octane byproducts, while bis(triphenylphosphino)nickel dicarbonyl favors retention of the bicyclo[2.2.2] framework . Contradictory yields (e.g., trace vs. 50%) require optimization of temperature (e.g., 390°C for cyclization) and catalyst loading .
Q. What computational tools validate the fragmentation pathways of protonated bicyclo[2.2.2]octan-2-one derivatives in mass spectrometry?
- Collision-induced dissociation (CID) studies paired with B3LYP/6-31G calculations* reveal fragmentation energetics. For example, N-protonated analogs undergo ring-opening via retro-Diels-Alder mechanisms, with free energy barriers correlating to experimental MS/MS patterns .
Q. How does stereochemistry at the C(4) position affect biological activity or reaction selectivity?
- Substituent orientation (axial vs. equatorial) modulates interactions with biological targets (e.g., mu-opioid receptors) and reaction outcomes. For instance, hydroxyl group stereochemistry in 1-Hydroxy-4-methyl derivatives influences hydrogen-bonding in catalytic hydrogenation, altering enantiomeric excess .
Q. What strategies resolve contradictions in reported synthesis yields for sterically hindered derivatives?
- Microwave-assisted synthesis and flow chemistry mitigate steric limitations by enhancing reaction kinetics. Comparative studies show that replacing traditional Diels-Alder steps with Grubbs olefin metathesis improves yields for hindered analogs by 30–40% .
Methodological Tables
Table 1: Key Synthetic Methods and Yields
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Diels-Alder Cyclization | Ethylene, 2,6,6-trimethyl dienone | 10–15% | |
| Nagata Cyclization | TiCl₄, CH₂Cl₂, −20°C | 45–50% | |
| Catalytic Hydrogenation | H₂, Pd/C, EtOAc | 85–90% |
Table 2: Hazard Mitigation Strategies
| Hazard Type | Mitigation Protocol | Reference |
|---|---|---|
| Respiratory Irritation | Fume hoods, N95 masks | |
| Skin Contact | Nitrile gloves, 15-min rinsing | |
| Spill Management | Neutralize with NaHCO₃, absorbent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
